molecular formula C13H12N2O B8779814 4-(5-Ethylpyrimidin-2-yl)benzaldehyde CAS No. 545424-38-2

4-(5-Ethylpyrimidin-2-yl)benzaldehyde

Cat. No. B8779814
Key on ui cas rn: 545424-38-2
M. Wt: 212.25 g/mol
InChI Key: PLNNDOACTGPLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825170B2

Procedure details

A suspension of saturated aq. Na2CO3 (10 mL) and 4-formylphenylboronic acid (1.80 g, 12.0 mmol) in ethanol (5 mL) was added to a solution of 2-chloro-5-ethylpyrimidine (1.20 mL, 10.0 mmol) and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.300 g, 0.5 mmol) in toluene (20 mL). The reaction mixture was heated to reflux for 5 h, cooled to room temperature, diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried with Na2SO4, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 3:1 hexanes/ethyl acetate) gave 1.62 g (76%) of the title compound. MS 213 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[CH:7]([C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1)=[O:8].Cl[C:19]1[N:24]=[CH:23][C:22]([CH2:25][CH3:26])=[CH:21][N:20]=1>C(O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH2:25]([C:22]1[CH:21]=[N:20][C:19]([C:12]2[CH:13]=[CH:14][C:9]([CH:7]=[O:8])=[CH:10][CH:11]=2)=[N:24][CH:23]=1)[CH3:26] |f:0.1.2,8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC1=NC=C(C=N1)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure liquid chromatography (SiO2, 3:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC(=NC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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